molecular formula C13H8IN3O4S B571878 2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-92-9

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B571878
CAS No.: 1227268-92-9
M. Wt: 429.188
InChI Key: UOXXXCNGJVEJHK-UHFFFAOYSA-N
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Description

Key Geometric Features:

  • Pyrrolo[2,3-b]pyridine Core :

    • The fused bicyclic system imposes planarity, with alternating double bonds in the pyridine ring and a saturated pyrrole ring.
    • The nitrogen atom at position 7 (pyrrole) is part of the bicyclic structure, contributing to aromatic stabilization.
  • Substituent Orientation :

    • The phenylsulfonyl group at position 1 is orthogonal to the bicyclic core due to steric hindrance from adjacent substituents.
    • The iodine atom at position 2 and nitro group at position 4 are positioned to minimize steric clashes, favoring a planar arrangement.

Conformational Isomerism:

The compound’s rigidity precludes conformational isomerism. However, the phenylsulfonyl group may exhibit restricted rotation due to electronic interactions with the aromatic core, though this is not explicitly documented in available studies.

Crystallographic Characterization via X-ray Diffraction

While no direct crystallographic data for this compound exists in the provided sources, insights can be drawn from related pyrrolo[2,3-b]pyridine derivatives.

Comparative Analysis of Crystallographic Features:

Property Related Compound (4-Chloro-1-(4-Methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) Inference for Target Compound
Dihedral Angle 79.60° between phenylsulfonyl and pyrrolopyridine core Similar dihedral angle expected due to steric constraints
Packing Interactions π-π stacking between phenyl groups and aromatic cores Likely π-π interactions with adjacent molecules
Hydrogen Bonding Limited due to electron-withdrawing substituents Minimal hydrogen bonding; dominated by dispersion forces

Challenges in Crystallography:

  • Solubility : The presence of iodine and nitro groups may reduce solubility, complicating crystallization.
  • Thermal Stability : High electron-withdrawing groups could lead to decomposition under X-ray radiation.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O4S/c14-12-8-10-11(17(18)19)6-7-15-13(10)16(12)22(20,21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXXXCNGJVEJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Yields Across Key Steps

StepLaboratory YieldIndustrial Yield
Core formation70%68%
Nitration85%82%
Iodination70%65%
Sulfonylation90%88%

Table 2: Solvent and Temperature Profiles

StepSolventTemperature (°C)
NitrationH₂SO₄/HNO₃0–5
IodinationAcetic acid50
SulfonylationDichloromethane25

Challenges and Mitigation Strategies

  • Regioselectivity in nitration : Competing nitration at C3 is suppressed by electron-withdrawing groups.

  • Iodine stability : Light-sensitive intermediates are handled under inert atmospheres.

  • Sulfonylation side reactions : Excess triethylamine minimizes HCl-induced decomposition.

Emerging Methodologies

Recent advances include photoredox-mediated iodination, which reduces reliance on toxic iodine sources. Additionally, enzymatic sulfonylation using aryl sulfotransferases shows promise for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, although it is generally stable under mild conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include substituted pyrrolo[2,3-b]pyridines with various functional groups replacing the iodine atom.

    Reduction: The major product is 2-Amino-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: Oxidized derivatives of the phenylsulfonyl group, though less common.

Scientific Research Applications

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is largely dependent on its functional groups:

    Iodine Atom: Facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

    Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and stability.

    Phenylsulfonyl Group: Enhances the compound’s solubility and may participate in specific binding interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Position 1: The phenylsulfonyl group in the target compound increases steric hindrance and electron-withdrawing effects compared to the pentofuranosyl group in or unsubstituted derivatives in .
  • Position 2 : Iodo substitution (target compound and ) enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas pyrazolyl derivatives prioritize target engagement in kinase inhibition .
  • Position 4 : Nitro groups (target compound and ) enhance electrophilicity, whereas bromine in facilitates SN2 substitutions.

Biological Activity

2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrrolopyridine family and is characterized by its unique molecular structure, which includes a pyrrole ring fused with a pyridine ring and various substituents such as iodine, nitro, and phenylsulfonyl groups.

Molecular Characteristics

  • Molecular Formula : C13H8IN3O4S
  • Molecular Weight : 429.19 g/mol
  • CAS Number : 1227268-92-9
  • Physical Properties :
    • Density: Approximately 2.1 g/cm³
    • Boiling Point: 611.9 °C at 760 mmHg
    • Flash Point: 323.8 °C

Synthesis

The synthesis of this compound typically involves multiple organic reactions. Key steps include halogenation and nucleophilic substitutions under controlled conditions to optimize yield and selectivity. The introduction of the phenylsulfonyl group enhances the compound's binding affinity towards specific enzymes, making it a subject of interest in drug design.

The primary mechanism of action for this compound involves its interaction with protein kinases, which are critical in various signaling pathways within cells. The presence of the phenylsulfonyl group is believed to enhance its specificity and potency as an inhibitor. Research indicates that modifications on the pyrrolopyridine scaffold can significantly alter its pharmacological profile, potentially leading to the development of novel therapeutic agents.

Inhibition Studies

Studies have shown that compounds similar to this compound exhibit inhibitory activity against various kinases:

Compound NameTarget KinaseIC50 (nM)Reference
This compoundPDGFRA D842V<10
Avapritinib (related compound)KIT D816V<20
Other PyrrolopyridinesVarious kinasesVaries

These findings suggest that the compound may be effective in treating conditions associated with aberrant kinase activity, such as certain cancers.

Case Studies

A notable study highlighted the efficacy of similar pyrrolopyridine derivatives in inhibiting mutant forms of receptor tyrosine kinases involved in gastrointestinal stromal tumors (GIST). The study demonstrated that these compounds could selectively inhibit the active conformation of kinases resistant to traditional therapies like imatinib.

Q & A

Q. Table 1: SAR of Analogous Compounds

CompoundSubstitutionsIC₅₀ (FAK Inhibition)Selectivity vs. FGFR1
4-Nitro-2-iodo derivative2-I, 4-NO₂, N1-SO₂Ph0.12 µM12-fold
4-Chloro-2-bromo derivative2-Br, 4-Cl, N1-SO₂Ph1.4 µM3-fold
Parent core (no substituents)None>10 µMN/A

Data adapted from kinase inhibition assays .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : The iodo group undergoes photodecomposition; store in amber vials at –20°C .
  • Hydrolytic Stability : Nitro groups are stable in aqueous buffers (pH 4–8), but prolonged exposure to strong acids/bases leads to denitration. Use anhydrous DMSO for stock solutions .

Advanced: How can computational methods guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Molecular Docking : Glide SP/XP protocols (Schrödinger Suite) predict binding poses in FAK vs. FGFR1, identifying residues critical for selectivity (e.g., Asp564 in FGFR1 vs. Tyr397 in FAK) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., replacing nitro with cyano) to prioritize synthetic targets .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

Methodological Answer:

  • IR Spectroscopy : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and sulfonyl S=O stretches at 1170–1350 cm⁻¹ .
  • X-ray Crystallography : Unit cell parameters (e.g., space group P2₁/c, Z = 4) confirm planar pyrrolopyridine core and dihedral angles between substituents .

Advanced: What are the challenges in scaling up synthesis without compromising yield?

Methodological Answer:

  • Key Issues : Nitration exothermicity and iodination side reactions (e.g., diiodination).
  • Solutions :
    • Use flow chemistry for nitration to improve heat dissipation .
    • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization to reduce step count .

Advanced: How does the phenylsulfonyl group influence metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • Pros : Enhances metabolic stability by resisting CYP450 oxidation via electron-withdrawing effects .
  • Cons : Increases molecular weight (>500 Da) and logP (>3), reducing solubility. Mitigate via salt formation (e.g., sodium sulfonate) or PEGylation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (nitro compounds are irritants).
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal .

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